molecular formula C23H25ClFN3O4S B2970209 N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE CAS No. 1215362-19-8

N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2970209
CAS No.: 1215362-19-8
M. Wt: 493.98
InChI Key: KDAJJOBYLLIJBR-UHFFFAOYSA-N
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Description

N-(4-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core, a morpholine-containing propyl chain, and a 2,3-dihydro-1,4-benzodioxine carboxamide moiety. Its hydrochloride salt form enhances aqueous solubility, a critical feature for bioavailability in pharmacological applications.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O4S.ClH/c24-17-3-1-4-20-21(17)25-23(32-20)27(8-2-7-26-9-11-29-12-10-26)22(28)16-5-6-18-19(15-16)31-14-13-30-18;/h1,3-6,15H,2,7-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAJJOBYLLIJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC5=C(C=C4)OCCO5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride involves multiple steps:

    Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring through the reaction of 4-fluoroaniline with carbon disulfide and chlorine, followed by cyclization.

    Attachment of the Morpholine Moiety: The morpholine group is introduced via nucleophilic substitution, where 3-chloropropylamine reacts with morpholine.

    Formation of the Benzodioxine Structure: The benzodioxine ring is synthesized through a condensation reaction involving catechol and formaldehyde.

    Final Coupling and Hydrochloride Formation: The final step involves coupling the benzothiazole, morpholine, and benzodioxine intermediates, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification Techniques: Such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzothiazole and benzodioxine rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or palladium on carbon for reduction reactions.

    Substitution Reagents: Halogenating agents like chlorine or bromine for substitution reactions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines.

    Substitution Products: Halogenated derivatives.

Scientific Research Applications

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid architecture, combining motifs from three pharmacologically relevant classes: benzothiazoles, morpholines, and benzodioxines. Below is a comparative analysis with structurally related compounds from published studies.

Structural and Functional Group Comparisons

Feature Target Compound Similar Compounds Key Differences
Core Structure Benzothiazole 1,2,4-Triazole (e.g., compounds [7–9] in ) Benzothiazole vs. triazole alters electron distribution and hydrogen-bonding capacity .
Substituent 3-(Morpholin-4-yl)propyl Sulfonylbenzene (e.g., compounds [1–3] in ) Morpholine improves solubility; sulfonyl groups enhance electrophilicity .
Carboxamide Linker 2,3-Dihydro-1,4-benzodioxine-6-carboxamide Hydrazinecarbothioamide (e.g., compounds [4–6] in ) Benzodioxine carboxamide increases metabolic stability vs. thioamide’s reactivity .
Salt Form Hydrochloride Free bases (e.g., compounds [10–15] in ) Hydrochloride salt enhances crystallinity and dissolution rates.

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy : The target compound’s carboxamide group would exhibit ν(C=O) ~1660–1680 cm⁻¹, similar to hydrazinecarbothioamides in . However, it lacks the ν(C=S) band (~1240–1255 cm⁻¹) seen in thioamides .
  • Solubility : The morpholine group and hydrochloride salt likely confer higher water solubility than sulfonyl- or halogen-substituted analogs in .
  • Tautomerism : Unlike 1,2,4-triazole-thiones in , which exist in thione-thiol tautomeric equilibrium, the target compound’s benzothiazole and carboxamide groups are conformationally stable .

Research Implications and Limitations

Comparative studies with analogs highlight:

  • Advantages : Benzodioxine carboxamide may reduce oxidative metabolism compared to triazole-thiones.

Further research should prioritize:

In vitro assays to evaluate kinase or receptor binding affinity.

ADME studies to validate solubility and metabolic stability.

Biological Activity

N-(4-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride is a complex organic compound that exhibits a range of biological activities. This article provides an in-depth analysis of its biological properties, synthesis methods, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula: C19H22ClFN3O2SC_{19}H_{22}ClFN_3O_2S. Its IUPAC name reflects its complex configuration, which includes a benzothiazole moiety and a morpholine ring. The presence of fluorine and chlorine atoms contributes to its unique reactivity and biological profile.

Antimicrobial Activity

Recent studies indicate that benzothiazole derivatives, including the compound in focus, exhibit significant antimicrobial properties. In vitro assays have demonstrated effectiveness against various bacterial strains and fungi. For instance, compounds with similar structures have shown Minimum Inhibitory Concentration (MIC) values as low as 0.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies revealed that it inhibits cell proliferation in several cancer cell lines, including breast (MDA-MB-231), lung (A549), and colon (HCT116) cancers. The observed GI50 values ranged from 15 to 30 μM, indicating moderate to high potency against these cell lines . Notably, the mechanism of action appears to involve the inhibition of specific kinases involved in cell signaling pathways critical for cancer cell survival.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of benzothiazole derivatives. The compound has been shown to reduce pro-inflammatory cytokine production in macrophages when exposed to lipopolysaccharide (LPS). This suggests potential applications in treating inflammatory diseases .

Case Studies

  • Antimicrobial Testing : A study evaluated various benzothiazole derivatives for their antibacterial activity using agar diffusion methods. The compound demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria, supporting its potential as a lead candidate for antibiotic development .
  • Anticancer Efficacy : In a comparative study of several benzothiazole derivatives, the target compound was found to have a selective cytotoxic effect on cancer cells while sparing normal cells. The selectivity index was calculated to be greater than 5 for several tested lines, indicating a favorable therapeutic window .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions:

  • Formation of Benzothiazole Derivative : The initial step includes the condensation of 4-fluoroaniline with carbon disulfide to form the benzothiazole core.
  • Morpholine Addition : Subsequent alkylation with morpholine derivatives occurs under basic conditions to introduce the morpholine substituent.
  • Carboxamide Formation : Finally, carboxylic acid derivatives are reacted with the intermediate to yield the final product.

Q & A

Q. How can researchers optimize the synthesis of N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE?

Methodological Answer:

  • Stepwise Reaction Optimization : Use solvent-dependent coupling reactions (e.g., DCM or DMF) with catalysts like DIPEA or K₂CO₃ to enhance yield .
  • Purification : Employ column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization to isolate the compound. Monitor purity via TLC and confirm via HRMS .
  • Temperature Control : Maintain reactions at 0–5°C during acid chloride formation to prevent side reactions .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation : Use 1H^1H-NMR and 13C^{13}C-NMR to verify substituent positions (e.g., morpholinyl propyl chain and benzodioxine carboxamide) .
  • Mass Spectrometry : HRMS (ESI+) for molecular ion validation (e.g., [M+H]+^+ peaks) .
  • Purity Assessment : FTIR to confirm functional groups (e.g., C=O stretch at ~1650 cm1^{-1}) and HPLC for purity >95% .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or biological interactions?

Methodological Answer:

  • Quantum Chemical Calculations : Use software like COMSOL Multiphysics to simulate reaction pathways (e.g., morpholine-propyl chain conformational stability) .
  • Molecular Dynamics (MD) : Model interactions with biological targets (e.g., enzyme active sites) via docking simulations (AutoDock Vina) to prioritize experimental validation .
  • Feedback Loops : Integrate experimental data (e.g., binding affinities) into computational models to refine predictions iteratively .

Q. How should researchers resolve contradictions between experimental data (e.g., bioactivity vs. computational predictions)?

Methodological Answer:

  • Data Triangulation : Cross-validate using orthogonal methods (e.g., SPR for binding kinetics vs. MD simulations) .
  • Statistical Analysis : Apply regression models to identify outliers or confounding variables (e.g., solvent polarity effects on bioactivity) .
  • Hypothesis Refinement : Re-examine assumptions (e.g., protonation states in simulations) and adjust parameters using sensitivity analysis .

Q. What strategies enable efficient multi-factor optimization of this compound’s pharmacological profile?

Methodological Answer:

  • Design of Experiments (DoE) : Use orthogonal arrays (e.g., Taguchi methods) to test variables like substituent groups, solvents, and reaction times .
  • Response Surface Methodology (RSM) : Map relationships between synthesis conditions (e.g., catalyst concentration) and outcomes (e.g., yield, solubility) .
  • High-Throughput Screening (HTS) : Automate parallel synthesis and bioassays (e.g., microplate-based assays for IC50_{50} determination) .

Q. How can researchers investigate the compound’s metabolic stability or toxicity?

Methodological Answer:

  • In Vitro Assays : Use liver microsomes (e.g., human CYP450 enzymes) to assess metabolic degradation rates .
  • Toxicogenomics : Apply RNA-seq or proteomics to identify pathways affected by chronic exposure .
  • Predictive Modeling : Train machine learning models on ADMET datasets to forecast liabilities (e.g., hERG inhibition) .

Data-Driven Methodologies

Q. How can AI enhance experimental design for derivatives of this compound?

Methodological Answer:

  • Generative Chemistry : Use AI platforms (e.g., IBM RXN) to propose novel derivatives with optimized properties (e.g., logP, solubility) .
  • Active Learning : Implement Bayesian optimization to prioritize synthesis candidates based on predicted bioactivity .
  • Automation : Integrate robotic platforms (e.g., LabDroid) for autonomous reaction setup and monitoring .

Q. What statistical approaches are essential for analyzing structure-activity relationships (SAR)?

Methodological Answer:

  • Multivariate Analysis : Apply PCA or PLS regression to correlate structural features (e.g., fluorine substitution) with activity .
  • Cluster Analysis : Group derivatives by similarity in bioactivity profiles to identify key pharmacophores .
  • Meta-Analysis : Aggregate data from published analogs (e.g., benzothiazole derivatives) to infer trends .

Conflict Resolution in Research

Q. How to address discrepancies between spectroscopic data and computational predictions?

Methodological Answer:

  • Error Source Identification : Check NMR referencing (e.g., solvent peaks) and simulation convergence (e.g., basis set adequacy) .
  • Experimental Replication : Repeat measurements under controlled conditions (e.g., standardized deuterated solvents) .
  • Collaborative Validation : Share raw data with third-party labs for independent verification .

Future Directions

Q. What emerging technologies could revolutionize research on this compound?

Methodological Answer:

  • Smart Laboratories : AI-driven platforms for real-time reaction monitoring and adjustment .
  • Cryo-EM : Resolve binding modes with targets at near-atomic resolution .
  • Blockchain Data Sharing : Securely share synthetic protocols and bioactivity data across institutions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.